molecular formula C12H15ClF2O B14058992 1-(3-Chloropropyl)-4-(difluoromethoxy)-2-ethylbenzene

1-(3-Chloropropyl)-4-(difluoromethoxy)-2-ethylbenzene

Cat. No.: B14058992
M. Wt: 248.69 g/mol
InChI Key: YVTYWPAEAZAHDN-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-4-(difluoromethoxy)-2-ethylbenzene is an organic compound with a complex structure that includes a chloropropyl group, a difluoromethoxy group, and an ethylbenzene core

Preparation Methods

The synthesis of 1-(3-Chloropropyl)-4-(difluoromethoxy)-2-ethylbenzene typically involves multiple steps. One common method includes the reaction of 1-(3-chloropropyl)-4-hydroxy-2-ethylbenzene with difluoromethyl ether under specific conditions to introduce the difluoromethoxy group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-(3-Chloropropyl)-4-(difluoromethoxy)-2-ethylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chloropropyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Addition Reactions: The difluoromethoxy group can participate in addition reactions with electrophiles or nucleophiles.

Common reagents used in these reactions include thionyl chloride, hydrogen peroxide, and various catalysts. The major products formed depend on the specific reaction pathway and conditions.

Scientific Research Applications

1-(3-Chloropropyl)-4-(difluoromethoxy)-2-ethylbenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique functional groups.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-4-(difluoromethoxy)-2-ethylbenzene involves its interaction with molecular targets through its functional groups. The chloropropyl group can form covalent bonds with nucleophilic sites, while the difluoromethoxy group can participate in hydrogen bonding and other interactions. These interactions can affect various molecular pathways and biological processes.

Comparison with Similar Compounds

Similar compounds to 1-(3-Chloropropyl)-4-(difluoromethoxy)-2-ethylbenzene include:

  • 1-(3-Chloropropyl)-2-(difluoromethoxy)-3-fluorobenzene
  • 1-(3-Chloropropyl)-2-(difluoromethoxy)-6-(trifluoromethoxy)benzene
  • 1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethylthio)benzene

These compounds share similar structural features but differ in the position and type of substituents, which can lead to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups and their arrangement on the benzene ring.

Properties

Molecular Formula

C12H15ClF2O

Molecular Weight

248.69 g/mol

IUPAC Name

1-(3-chloropropyl)-4-(difluoromethoxy)-2-ethylbenzene

InChI

InChI=1S/C12H15ClF2O/c1-2-9-8-11(16-12(14)15)6-5-10(9)4-3-7-13/h5-6,8,12H,2-4,7H2,1H3

InChI Key

YVTYWPAEAZAHDN-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)OC(F)F)CCCCl

Origin of Product

United States

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